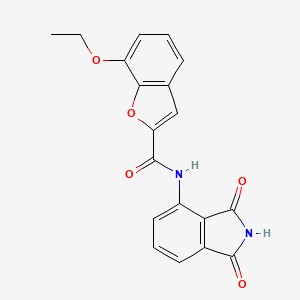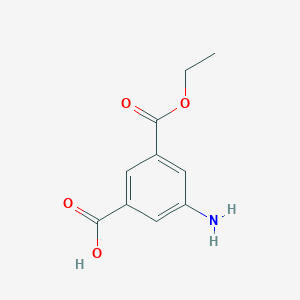
Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but specific information about the molecular structure of “Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like its melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Applications De Recherche Scientifique
Nanofiltration Membranes for Dye Treatment
Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate's derivatives have been used in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and efficient dye treatment capabilities. The introduction of sulfonated aromatic diamine monomers significantly enhanced the membrane's surface hydrophilicity, leading to better water permeation and dye rejection (Liu et al., 2012).
Synthesis of New Chemical Compounds
The compound has been a key component in synthesizing new chemical compounds like substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds have shown potent Class III antiarrhythmic activity, indicating potential for cardiac applications (Ellingboe et al., 1992).
Biocatalysis in Drug Metabolism
This compound has been involved in the field of biocatalysis, particularly in drug metabolism. It was used in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, aiding in the understanding of drug metabolism and facilitating the development of new drugs (Zmijewski et al., 2006).
Synthesis of Antioxidants and Antiviral Agents
Various derivatives of this compound have been synthesized for their antioxidant and antiviral properties. These studies contribute to the development of new treatments for oxidative stress-related diseases and viral infections (Sudhana & Jangampalli Adi, 2019), (Chen et al., 2010).
Herbicide Research
In the agricultural sector, derivatives of this compound have been studied for their role as herbicides, particularly in understanding the mechanisms of herbicide resistance and enhancing the effectiveness of weed control strategies (Chaleff & Mauvais, 1984).
Amino Acid Analysis
This compound-related compounds have been utilized in biochemical research, such as in the development of methods for amino acid analysis. This has implications for various biological and medical research applications (Moore, 1968).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2,4-dichloro-5-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGVNRCYQXHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)




![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)

![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)

![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)
![9-cyclohexyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679859.png)
![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2679862.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2679863.png)